2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, and a carbonyl chloride functional group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride typically involves the following steps:
-
Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 4-chlorophenylacetyl chloride can be reacted with thioacetamide under acidic conditions to form the thiazole ring.
-
Introduction of the Methyl Group: : The methyl group can be introduced via alkylation. This can be achieved by reacting the thiazole intermediate with methyl iodide in the presence of a base such as potassium carbonate.
-
Formation of the Carbonyl Chloride Group: : The final step involves the introduction of the carbonyl chloride group. This can be done by reacting the thiazole intermediate with oxalyl chloride or thionyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation helps in achieving high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
-
Oxidation and Reduction Reactions: : The thiazole ring can undergo oxidation reactions to form sulfoxides and sulfones. Reduction reactions can also be performed to reduce the carbonyl chloride group to an aldehyde or alcohol.
-
Cyclization Reactions: : The compound can participate in cyclization reactions to form larger heterocyclic systems, which can be useful in the synthesis of complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Aldehydes and Alcohols: Formed from reduction reactions.
Scientific Research Applications
2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its reactive carbonyl chloride group.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be used in various biological assays and studies.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride depends on its application:
In Medicinal Chemistry: The compound can act as an acylating agent, modifying biological molecules such as proteins and nucleic acids. This modification can alter the function of these molecules, leading to antimicrobial or anticancer effects.
In Materials Science: The reactive carbonyl chloride group can form covalent bonds with other molecules, leading to the formation of polymers and other materials with desired properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1,3-thiazole-5-carbonyl chloride: Lacks the methyl group at the 4-position of the thiazole ring.
2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-amine: Contains an amine group instead of a carbonyl chloride group.
Uniqueness
2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride is unique due to the presence of both the 4-chlorophenyl group and the carbonyl chloride group, which confer specific reactivity and potential for diverse applications. The combination of these functional groups allows for the synthesis of a wide range of derivatives with varying biological and material properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NOS/c1-6-9(10(13)15)16-11(14-6)7-2-4-8(12)5-3-7/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMARAXFBBVCJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428172 |
Source
|
Record name | 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54001-22-8 |
Source
|
Record name | 2-(4-Chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.